molecular formula C13H21NO2S B12761262 Thioproscaline CAS No. 90109-55-0

Thioproscaline

Cat. No.: B12761262
CAS No.: 90109-55-0
M. Wt: 255.38 g/mol
InChI Key: BQFDSMXQCJFKCH-UHFFFAOYSA-N
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Description

Thioproscaline (IUPAC name: 3,5-dimethoxy-4-(n-propylthio)phenethylamine) is a synthetic psychedelic compound belonging to the substituted phenethylamine class. It is characterized by a phenethylamine backbone modified with methoxy groups at the 3- and 5-positions, a sulfur-containing n-propylthio group at the 4-position, and an ethylamine side chain . This compound is part of a broader family of psychedelic amphetamines, which includes structurally and functionally related compounds like Thiometaescaline, Thiosymbescaline, and Thiotrisescaline .

Properties

CAS No.

90109-55-0

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine

InChI

InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3

InChI Key

BQFDSMXQCJFKCH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C=C1OC)CCN)OC

Origin of Product

United States

Preparation Methods

Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.

    Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thioproscaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .

Scientific Research Applications

Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:

Mechanism of Action

Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .

Comparison with Similar Compounds

This compound vs. Thiometaescaline

  • This compound : 3,5-dimethoxy-4-(n-propylthio)phenethylamine.
  • 4-Thiometaescaline : 3,4-dimethoxy-4-(methylthio)phenethylamine .
  • 3-Thiometaescaline : 3,4-dimethoxy-3-(methylthio)phenethylamine .

Key Differences :

Substituent Positions : this compound has methoxy groups at 3- and 5-positions, whereas Thiometaescaline derivatives feature 3,4-dimethoxy configurations.

Alkyl Chain : this compound’s n-propylthio group contrasts with Thiometaescaline’s shorter methylthio group.

Sulfur Position : In 4-Thiometaescaline, the thio group is at the 4-position, mirroring this compound, while 3-Thiometaescaline places sulfur at the 3-position.

Functional Implications :
The longer n-propyl chain in this compound may prolong its metabolic stability compared to Thiometaescaline’s methyl group. Additionally, the 3,5-dimethoxy arrangement could alter receptor binding affinity at serotonin (5-HT2A) receptors, a common target for psychedelic effects .

This compound vs. Thiosymbescaline

  • Thiosymbescaline : 3,4,5-trimethoxy-4-(ethylthio)phenethylamine (3-TSB or 4-TSB depending on sulfur position) .

Key Differences :

Methoxy Groups : Thiosymbescaline has three methoxy groups (3,4,5-trimethoxy), while this compound has two (3,5-dimethoxy).

Alkyl Chain : Thiosymbescaline’s ethylthio group is shorter than this compound’s n-propylthio.

Functional Implications :
The additional methoxy group in Thiosymbescaline may enhance receptor binding potency but reduce selectivity. The ethylthio group could result in intermediate lipid solubility compared to this compound’s n-propylthio .

This compound vs. Thiotrisescaline

  • Thiotrisescaline : 3,4,5-triethoxy-4-(methylthio)phenethylamine (3-T-TRIS or 4-T-TRIS) .

Key Differences :

Ethoxy vs. Methoxy : Thiotrisescaline substitutes methoxy with ethoxy groups, increasing steric bulk.

Sulfur and Alkyl Groups : Thiotrisescaline uses a methylthio group, shorter than this compound’s n-propylthio.

However, the shorter methylthio chain might limit lipid solubility relative to this compound .

Structural Comparison Table

Compound Methoxy/Ethoxy Positions Thio Group Position Alkyl Chain Length
This compound 3,5-dimethoxy 4 n-propyl
4-Thiometaescaline 3,4-dimethoxy 4 methyl
3-Thiometaescaline 3,4-dimethoxy 3 methyl
4-Thiosymbescaline 3,4,5-trimethoxy 4 ethyl
4-Thiotrisescaline 3,4,5-triethoxy 4 methyl

Research Findings and Limitations

While structural differences are well-documented, empirical data on the pharmacological profiles of these compounds remain sparse. Current understanding is extrapolated from structure-activity relationships (SARs) in classical psychedelics:

  • Thio Substitution : Replacing oxygen with sulfur may increase bioavailability and duration due to reduced polarity .
  • Methoxy Positioning : 3,5-dimethoxy configurations (as in this compound) may optimize 5-HT2A receptor binding compared to 3,4- or 3,4,5-substituted analogs .

Critical Knowledge Gaps:

  • No peer-reviewed studies directly compare the potency, metabolic pathways, or safety profiles of this compound and its analogs.
  • Clinical effects are inferred from anecdotal reports, highlighting the need for controlled studies .

Biological Activity

Thioproscaline, or 3,5-dimethoxy-4-propylthiophenethylamine , is a lesser-known psychedelic compound that belongs to the phenethylamine class. Its structural similarity to mescaline and its psychoactive properties have made it a subject of interest in psychopharmacological research. This compound was first synthesized by Alexander Shulgin, who documented its effects and dosage in his book PiHKAL (Phenethylamines I Have Known and Loved), noting a dosage range of 20–25 mg with effects lasting approximately 10–15 hours .

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H17N1O2S
  • Molecular Weight : 239.34 g/mol
  • IUPAC Name : 3,5-Dimethoxy-4-propylthiophenethylamine

This compound exhibits significant biological activity primarily through its interaction with serotonin receptors.

This compound acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype, which is widely implicated in the hallucinogenic effects of various psychedelics. The binding affinity and efficacy at these receptors are crucial for understanding its psychoactive properties.

Serotonin Receptor Affinity

Research indicates that this compound has a notable affinity for the following serotonin receptors:

Receptor Type Binding Affinity (Ki)
5-HT2AModerate
5-HT2CModerate
5-HT1ALow

The compound's action on these receptors leads to various psychological effects, including altered perception and mood changes .

Pharmacodynamics

The pharmacodynamics of this compound involve several pathways:

  • Agonism at 5-HT2A Receptors : This activation is associated with visual hallucinations and altered sensory perception.
  • Modulation of Dopaminergic Systems : There is some evidence suggesting that this compound may also interact with dopaminergic pathways, contributing to its psychoactive effects .

Toxicology and Safety Profile

Currently, there is insufficient data regarding the toxicity and long-term safety profile of this compound. Its relatively low prevalence in recreational use suggests that comprehensive toxicological studies have not been prioritized. However, as with many psychedelics, potential risks may include psychological distress or exacerbation of pre-existing mental health conditions.

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